4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
CAS No.: 863592-64-7
Cat. No.: VC4697355
Molecular Formula: C19H12ClN3OS
Molecular Weight: 365.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863592-64-7 |
|---|---|
| Molecular Formula | C19H12ClN3OS |
| Molecular Weight | 365.84 |
| IUPAC Name | 4-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C19H12ClN3OS/c20-14-8-6-12(7-9-14)17(24)22-15-4-1-3-13(11-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24) |
| Standard InChI Key | UXRVHQWTVPFTSE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4 |
Introduction
4-Chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This heterocyclic compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities, including potential anti-cancer properties and the inhibition of key enzymes involved in cell signaling pathways.
Biological Activities and Potential Applications
4-Chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibits significant biological activity due to its unique structure, which facilitates interaction with specific biological targets. The primary target of this compound is Phosphoinositide 3-Kinase (PI3K), an enzyme crucial for cellular processes such as growth, proliferation, and survival. Inhibition of PI3K can lead to alterations in cellular signaling pathways and gene expression, making this compound a promising candidate for drug development.
Potential Applications
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Cancer Research: The thiazolo[5,4-b]pyridine moiety is associated with potential anti-cancer properties.
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Enzyme Inhibition: Inhibits key enzymes involved in cell signaling pathways, particularly PI3K.
Chemical Reactions and Stability
This compound can undergo various chemical reactions, including those typical for benzamides and heterocyclic compounds. The stability of thiazole derivatives, such as resistance to hydrolysis and thermal stability, is a notable characteristic.
Analytical Techniques for Characterization
The structure and purity of 4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can be confirmed using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparison with Similar Compounds
Similar compounds, such as 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, also exhibit potent biological activities, particularly as PI3K inhibitors. These compounds share structural similarities but differ in their functional groups, which can affect their biological activity and chemical properties.
Data Table: Comparison of Similar Compounds
| Compound | Chemical Structure Features | Primary Biological Target | Potential Applications |
|---|---|---|---|
| 4-Chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | Thiazolo[5,4-b]pyridine core, benzamide moiety | PI3K | Cancer research, enzyme inhibition |
| 4-Chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | Thiazolo[5,4-b]pyridine core, sulfonamide group | PI3K | Cancer research, enzyme inhibition |
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